1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
879005-79-5 |
|---|---|
Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,1-dibutoxy-2-butylsulfanylbut-2-ene |
InChI |
InChI=1S/C16H32O2S/c1-5-9-12-17-16(18-13-10-6-2)15(8-4)19-14-11-7-3/h8,16H,5-7,9-14H2,1-4H3 |
InChI Key |
PFYWGYJZNXNRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C(=CC)SCCCC)OCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Dibutoxy 2 Butylsulfanyl but 2 Ene
Strategies for Carbon-Carbon Double Bond Formation with Precise Stereocontrol
The central challenge in the synthesis of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene lies in the stereoselective formation of the trisubstituted vinyl sulfide (B99878) core. Various modern synthetic methods can be employed to achieve this, each with its own set of advantages and limitations.
Alkyne Hydroalkylation Approaches
The hydrothiolation of alkynes represents a direct and atom-economical approach to the synthesis of vinyl sulfides. Transition-metal catalysis is often employed to control the regio- and stereoselectivity of the addition of a thiol to an alkyne. For the synthesis of the target molecule, a suitable alkyne precursor would be 1,1-dibutoxybut-2-yne, which upon reaction with butanethiol would yield the desired product.
Rhodium catalysts, such as RhCl(PPh₃)₃, are known to facilitate the anti-Markovnikov addition of thiols to terminal alkynes, leading to the formation of trans-vinyl sulfides with high selectivity. acs.org Conversely, palladium catalysts like PdCl₂(PhCN)₂ can promote the Markovnikov addition. acs.org The choice of catalyst is therefore crucial in directing the regiochemical outcome of the reaction.
In a related context, visible-light-induced hydrothiolation of alkynes offers a mild and environmentally benign alternative to traditional methods. researchgate.net For instance, the reaction of diphenylacetylene (B1204595) with p-chlorothiophenol under blue light irradiation yields a mixture of cis- and trans-vinyl sulfides. researchgate.net This method avoids the use of metal catalysts and additives. Furthermore, the use of β-cyclodextrin in water has been shown to catalyze the anti-Markovnikov hydrothiolation of aromatic alkynes with thiophenols, affording E-vinyl sulfides in excellent yields and with high stereoselectivity. organic-chemistry.org This approach is particularly attractive due to its green credentials, as the catalyst is recyclable and the reaction is performed in an aqueous medium under neutral conditions. organic-chemistry.org
| Catalyst/Conditions | Alkyne | Thiol | Product | Selectivity | Reference |
| RhCl(PPh₃)₃ | Terminal Alkyne | ArSH | trans-Vinyl Sulfide | High | acs.org |
| PdCl₂(PhCN)₂ | Aromatic Alkyne | ArSH | Markovnikov Adduct | High | acs.org |
| Blue Light | Diphenylacetylene | p-Chlorothiophenol | cis/trans-Vinyl Sulfide | Mixture | researchgate.net |
| β-Cyclodextrin/H₂O | Aromatic Alkyne | Thiophenol | E-Vinyl Sulfide | High | organic-chemistry.org |
Olefination Reactions for Trisubstituted Alkene Construction
Olefination reactions provide a powerful tool for the formation of carbon-carbon double bonds. The Julia-Kocienski and Horner-Wadsworth-Emmons reactions are particularly relevant for the synthesis of trisubstituted alkenes.
The Julia-Kocienski olefination involves the reaction of a sulfone with a carbonyl compound. youtube.com For the synthesis of this compound, a potential strategy would involve the reaction of a metalated sulfone, such as 1-(phenylsulfonyl)propyl-lithium, with a suitable carbonyl precursor of the ketene (B1206846) acetal (B89532) moiety. This reaction typically yields E-alkenes with high stereoselectivity. youtube.comyoutube.com
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion to react with an aldehyde or ketone. arkat-usa.org This reaction is renowned for its high E-selectivity in the formation of disubstituted and trisubstituted alkenes. A plausible route would involve the reaction of a phosphonate bearing the butylsulfanyl group with a ketone precursor of the 1,1-dibutoxy group.
| Reaction | Reactant 1 | Reactant 2 | Product | Stereoselectivity | Reference |
| Julia-Kocienski | Sulfone | Carbonyl Compound | E-Alkene | High | youtube.comyoutube.com |
| Horner-Wadsworth-Emmons | Phosphonate | Carbonyl Compound | E-Alkene | High | arkat-usa.org |
Palladium-Catalyzed Coupling Reactions for Vinyl Sulfide Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile approach to the formation of C-S bonds. organic-chemistry.orgacs.orgacs.org These reactions can be adapted to synthesize vinyl sulfides with a high degree of control over the substitution pattern and stereochemistry. A general approach involves the coupling of a vinyl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org
For the synthesis of this compound, a key intermediate would be a stereodefined vinyl halide, such as (Z)-1-bromo-1,1-dibutoxybut-2-ene, which could then be coupled with butanethiol using a palladium catalyst. The choice of ligand is critical for the success of these couplings, with dppf (1,1'-bis(diphenylphosphino)ferrocene) being an effective ligand for the coupling of alkenyl bromides with thiols. organic-chemistry.org This method has shown broad substrate scope, including the coupling of bulky thiols and trisubstituted bromoolefins. organic-chemistry.org
An alternative strategy involves the use of 1,3-oxathiolanes as vinyl sulfide surrogates in palladium-catalyzed reactions with aryl bromides. organic-chemistry.orgacs.orgacs.org This approach generates a transient vinyl sulfide anion that can be trapped by an activated aryl or vinyl species. organic-chemistry.orgacs.orgacs.org
| Catalyst System | Vinyl Electrophile | Thiol/Surrogate | Product | Reference |
| Pd/dppf | Alkenyl Bromide | Thiol | Vinyl Sulfide | organic-chemistry.org |
| Pd/Xantphos | Aryl Bromide | 1,3-Oxathiolane | Aryl Vinyl Sulfide | organic-chemistry.orgacs.orgacs.org |
Installation and Functionalization of the 1,1-Dibutoxy (Ketene Acetal) Moiety
The 1,1-dibutoxy group, a ketene acetal, is a key functional group in the target molecule. Its installation can be achieved through various methods, including the use of ketene acetal precursors or transacetalization protocols.
Reactions Involving Ketene Acetal Precursors
Ketene dithioacetals are versatile synthetic intermediates that can be converted into ketene acetals. tandfonline.comkyoto-u.ac.jpresearchgate.netnih.govresearchgate.netkyoto-u.ac.jp A plausible synthetic route could involve the initial synthesis of a ketene dithioacetal, such as 1,1-bis(butylsulfanyl)but-2-ene, which could then be converted to the desired 1,1-dibutoxy derivative. The synthesis of ketene dithioacetals can be achieved through the reaction of a compound with an active methylene (B1212753) group with carbon disulfide in the presence of a base, followed by alkylation. tandfonline.com
Ketene dithioacetals are nucleophilic and can react with various electrophiles. kyoto-u.ac.jpkyoto-u.ac.jp Their conversion to ketene acetals can be accomplished through a variety of methods, often involving the activation of the sulfur groups followed by displacement with an alcohol.
Transacetalization Protocols
Transacetalization is a powerful method for the formation of acetals and ketals, including ketene acetals. nih.govacs.orglibretexts.orgnih.govyoutube.com This reaction involves the exchange of the alkoxy groups of an existing acetal with a different alcohol in the presence of an acid catalyst. acs.orgnih.gov For the synthesis of this compound, a suitable precursor would be a more readily available ketene acetal, such as 1,1-dimethoxy-2-(butylsulfanyl)but-2-ene. This precursor could then be subjected to transacetalization with butanol under acidic conditions to yield the final product.
The efficiency of transacetalization can be influenced by the choice of acid catalyst and the reaction conditions. nih.gov Chiral phosphoric acids have been shown to be effective catalysts for enantioselective transacetalization reactions. nih.gov
| Method | Precursor | Reagent | Product | Catalyst | Reference |
| From Ketene Dithioacetal | 1,1-bis(butylsulfanyl)but-2-ene | Butanol | This compound | - | tandfonline.comkyoto-u.ac.jpresearchgate.netnih.govresearchgate.netkyoto-u.ac.jp |
| Transacetalization | 1,1-dimethoxy-2-(butylsulfanyl)but-2-ene | Butanol | This compound | Acid | nih.govacs.orglibretexts.orgnih.govyoutube.com |
Methods for Incorporating the Butylsulfanyl (Vinyl Sulfide) Substructure
Nucleophilic Thiolation of Activated Alkenes
Nucleophilic addition of thiols or thiolates to activated carbon-carbon multiple bonds is a fundamental method for forming C-S bonds. youtube.com In the context of synthesizing this compound, this would typically involve the reaction of butanethiol or its conjugate base (butanethiolate) with an electrophilic precursor.
A plausible precursor could be an alkyne bearing electron-withdrawing groups or a ketene acetal precursor that is activated towards nucleophilic attack. The reaction of a thiolate anion, generated by deprotonating a thiol with a suitable base like sodium hydroxide (B78521), is a powerful nucleophile. khanacademy.org This anion can then attack an appropriately activated substrate. For instance, the conjugate or Michael addition of butanethiolate to an α,β-unsaturated system is a classic approach. youtube.com
Key Research Findings:
The nucleophilicity of thiolate anions makes them highly effective for addition reactions. Their relative stability compared to alkoxides allows for high yields under basic conditions. khanacademy.org
The reaction can be performed under basic conditions using reagents like sodium hydroxide to deprotonate the thiol, followed by an SN2-type reaction with an alkyl halide, a process analogous to the Williamson ether synthesis. youtube.com
For activated alkenes (e.g., those with electron-withdrawing groups), the reaction proceeds as a conjugate addition. youtube.com
A hypothetical pathway could involve a precursor like 1,1-dibutoxybut-1-en-3-one, where butanethiolate would add in a 1,4-fashion, followed by subsequent chemical modifications to achieve the final target structure.
Addition-Elimination Pathways for Vinyl Sulfide Formation
The addition-elimination mechanism provides a versatile route to vinyl sulfides, particularly from substrates that possess a leaving group on one of the vinylic carbons. This two-stage process involves the initial nucleophilic addition of a thiolate to the double bond, followed by the elimination of the leaving group to re-form the alkene with the newly installed sulfide group. rsc.org
Potential substrates for such a reaction include vinyl halides, vinyl ethers, or vinyl sulfones. rsc.orgresearchgate.netorgsyn.org For the synthesis of the target compound, a hypothetical precursor such as 2-halo-1,1-dibutoxybut-2-ene could be treated with sodium butanethiolate. The thiolate would add to the double bond, forming a transient carbanionic intermediate, which would then expel the halide ion to yield this compound.
Table 1: Examples of Addition-Elimination for Vinyl Sulfide Synthesis
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 2-phenoxyvinyl p-tolyl sulphone | Ethanolic sodium ethoxide | Ethanol, reflux | Ethoxyvinyl p-tolyl sulphone | Quantitative | rsc.org |
| 1-Bromo-2-phenylethene | Thiophenol | DBU, CH2Cl2 | Phenyl vinyl sulfide | 65-74% | orgsyn.org |
| Vinyl Halides | Thiols | CuO nanoparticles, ligand-free | Various vinyl sulfides | Excellent | organic-chemistry.org |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
This strategy benefits from the ability to control stereochemistry, as the reaction often proceeds with retention of the original double bond configuration, depending on the specific mechanism and substrate. organic-chemistry.org
Metal-Free and Radical-Mediated Sulfenylation Strategies
Modern synthetic chemistry increasingly favors methods that avoid transition metals to enhance sustainability and reduce costs. Metal-free and radical-mediated reactions offer powerful alternatives for C-S bond formation. nih.govnih.govchemrxiv.org
Radical-mediated additions of thiols to alkynes (thiol-yne reactions) are highly efficient. nih.gov This pathway could involve the radical addition of butanethiol across the triple bond of a precursor like 1,1-dibutoxybut-1-yne. The reaction is typically initiated by light or a radical initiator and often proceeds with anti-Markovnikov selectivity to yield the E-isomer. nih.gov
Direct C-H sulfenylation is another advanced, metal-free approach. nih.govresearchgate.net This involves the direct replacement of a hydrogen atom on an alkene with a sulfenyl group. For instance, a pre-formed 1,1-dibutoxybut-2-ene could potentially undergo direct C-H functionalization at the C2 position. These reactions can be promoted by reagents like molecular iodine, which facilitates the formation of a disulfide intermediate that then participates in a radical addition-elimination sequence. nih.govnih.gov Recent developments have also utilized photoredox catalysis for the coupling of alkenyl halides with thiols under metal-free conditions. researchgate.netnih.gov
Table 2: Metal-Free Sulfenylation Approaches
| Method | Substrate Type | Sulfur Source | Conditions | Key Feature | Reference(s) |
| C-H Sulfenylation | Ketene Dithioacetals | Sulfonyl Hydrazines | I2, heat | Direct C-H functionalization | nih.govnih.gov |
| Thiodesulfonylation | Vinyl Sulfones | Aryl Thiols | Radical initiator | Forms E-vinyl sulfides stereoselectively | nih.gov |
| Photoredox Coupling | Alkenyl Halides | Thiols | Visible light, base | Metal-free, stereoselective | nih.gov |
| Decarboxylative Coupling | Arylpropiolic Acids | Thiols | CuI, Cs2CO3 | High Z-selectivity | organic-chemistry.org |
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
Achieving the precise arrangement of atoms in the target molecule requires careful control over selectivity.
Chemoselectivity : This pertains to the selective reaction of one functional group in the presence of others. nih.gov The butoxy groups in the target molecule are ethers, which are generally stable under a wide range of conditions, including the basic media used for thiolate generation and many radical conditions. However, strongly acidic conditions could lead to cleavage of the ether or acetal functionalities. Therefore, methods compatible with these groups, such as metal-free C-H functionalization or catalyzed hydrothiolation, are preferred. researchgate.netacs.org
Regioselectivity : This determines where the butylsulfanyl group attaches. In the hydrothiolation of an unsymmetrical alkyne precursor, the addition can follow either Markovnikov or anti-Markovnikov rules. The choice of catalyst is paramount in directing this outcome. For example, rhodium catalysts like RhCl(PPh₃)₃ typically favor anti-Markovnikov addition to terminal alkynes, yielding linear vinyl sulfides, whereas palladium catalysts can promote Markovnikov addition. acs.orgrsc.org
Stereoselectivity : The geometry of the C2=C3 double bond (E or Z isomer) is dictated by the reaction mechanism. Radical additions of thiols to alkynes generally result in the trans (E) product. nih.gov In contrast, certain metal-catalyzed hydrothiolations or one-pot hydroiodination/sulfenylation sequences can be tuned to produce the cis (Z) isomer with high selectivity. researchgate.netresearchgate.net For instance, a metal-free, one-pot tandem protocol involving hydroiodination of an internal alkyne followed by in situ sulfenylation has been reported to produce Z-vinyl sulfides with yields up to 99%. researchgate.net
Cascade and Multi-Component Reaction Approaches to this compound
Cascade reactions, where a series of transformations occur in a single pot, offer an elegant and efficient means to build molecular complexity from simple starting materials. nih.govnih.gov Similarly, multi-component reactions (MCRs), which combine three or more reactants in one step, are highly atom-economical and operationally simple. youtube.comyoutube.com
A hypothetical cascade approach to this compound could begin with a simpler precursor that undergoes a sequence of intramolecular reactions to build the final structure. For example, a carefully designed substrate could undergo an initial C-S bond formation followed by an intramolecular rearrangement or cyclization/ring-opening sequence. acs.org
A plausible MCR strategy could involve the one-pot reaction of butanal, butanethiol, and an orthoformate derivative (as the source of the dibutoxy groups). While a specific MCR for this target is not documented, the principles of reactions like the Passerini or Ugi reaction demonstrate the power of MCRs to rapidly generate complex molecules. youtube.com Designing a novel MCR for this purpose would represent a significant synthetic advancement, potentially involving the in situ formation of multiple reactive intermediates that combine to form the desired vinyl sulfide product.
Investigating the Reactivity and Mechanistic Pathways of 1,1 Dibutoxy 2 Butylsulfanyl but 2 Ene
Electrophilic and Nucleophilic Additions to the Alkene Bond
The carbon-carbon double bond in 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene is electron-rich, making it highly susceptible to electrophilic addition reactions. solubilityofthings.comsavemyexams.com This heightened nucleophilicity is a direct result of the electron-donating effects of the adjacent oxygen and sulfur atoms. Conversely, nucleophilic additions to this unactivated alkene are generally less favorable and would require highly reactive nucleophiles or specific reaction conditions. numberanalytics.com
Regioselectivity and Stereoselectivity in Addition Reactions
In electrophilic additions, the regiochemical outcome is dictated by the stability of the resulting carbocation intermediate, a principle governed by Markovnikov's rule. chemrevise.orgsavemyexams.com Attack by an electrophile (E⁺) is predicted to occur at the C2 position (the carbon atom bonded to the butylsulfanyl group). This leads to the formation of a carbocation at the C1 position. This specific carbocation is highly stabilized through resonance by the two adjacent oxygen atoms of the dibutoxy group, forming a stable oxocarbenium ion.
The stereoselectivity of the addition would be influenced by the specific electrophile and the reaction conditions. The approach of the electrophile and the subsequent nucleophilic attack can occur from the same face (syn-addition) or opposite faces (anti-addition) of the alkene plane.
Role of the Butoxy and Butylsulfanyl Groups in Directing Additions
Both the butoxy and butylsulfanyl groups are activating groups that increase the electron density of the alkene via resonance (+M effect). They are crucial in directing the regioselectivity of electrophilic additions. While oxygen is more electronegative than sulfur, both atoms possess lone pairs of electrons that can be delocalized into the π-system of the double bond. This donation of electron density makes the C2 carbon the preferred site of electrophilic attack, ensuring the formation of the more stable C1 carbocation. savemyexams.comchemguide.co.uk
Table 1: Directing Effects of Substituents in Electrophilic Addition
| Functional Group | Electronic Effect | Influence on Reactivity | Directing Effect |
| Butoxy (-OBu) | +M (Resonance), -I (Inductive) | Strong activation of the alkene | Directs electrophile to C2 to form a highly stabilized C1 carbocation. |
| Butylsulfanyl (-SBu) | +M (Resonance), -I (Inductive) | Activation of the alkene | Reinforces the directing effect of the butoxy groups. |
Transformations Involving the 1,1-Dibutoxy (Acetal) Functionality
The 1,1-dibutoxy group is chemically classified as a ketene (B1206846) acetal (B89532), a functional group known for its sensitivity to acidic conditions. acs.org
Acid-Catalyzed Hydrolysis and Alcoholysis Mechanisms
Under acidic conditions, the acetal functionality is prone to hydrolysis (reaction with water) or alcoholysis (reaction with an alcohol). chemistrysteps.comgla.ac.uk The mechanism is a multi-step process initiated by the protonation of one of the butoxy oxygen atoms.
Table 2: Mechanism of Acid-Catalyzed Acetal Hydrolysis
| Step | Description |
| 1. Protonation | An oxygen atom of a butoxy group is protonated by an acid catalyst (H₃O⁺), converting it into a good leaving group. chemistrysteps.com |
| 2. Leaving Group Departure | A molecule of butanol (BuOH) departs, and the lone pair from the second oxygen atom assists in forming a resonance-stabilized oxocarbenium ion. |
| 3. Nucleophilic Attack | A molecule of water attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com |
| 4. Deprotonation | A proton is transferred to a water molecule, yielding a hemiacetal intermediate. |
| 5. Repetition | Steps 1-4 are repeated for the second butoxy group, ultimately leading to the formation of a carbonyl group. |
Reactivity of the Butylsulfanyl Group
The butylsulfanyl group introduces another layer of reactivity to the molecule, primarily centered on the sulfur atom. acs.orgrsc.orgacs.org The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic.
This nucleophilicity allows the sulfur to react with various electrophiles. For instance, it can be alkylated with alkyl halides. More significantly, the sulfide (B99878) can be oxidized. Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide into a sulfoxide (B87167). Stronger oxidation can further transform it into a sulfone. This oxidation dramatically changes the electronic nature of the substituent from electron-donating to strongly electron-withdrawing, which would deactivate the alkene towards electrophilic attack and make it susceptible to nucleophilic conjugate addition. bham.ac.ukacs.org
Table 3: Oxidation States of the Butylsulfanyl Group
| Reagent | Product Functional Group | Name |
| (Starting Material) | Sulfide | This compound |
| H₂O₂ (1 equiv.) | Sulfoxide | 1,1-Dibutoxy-2-(butanesulfinyl)but-2-ene |
| H₂O₂ (excess) or m-CPBA | Sulfone | 1,1-Dibutoxy-2-(butanesulfonyl)but-2-ene |
Oxidative Transformations of the Sulfide Moiety
The sulfide portion of this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. The oxidation of ketene dithioacetals to their S-oxides is a known transformation and can be achieved using various oxidizing agents. acs.org For instance, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for the oxidation of sulfides. acs.org
The selective oxidation to the sulfoxide is a key transformation, as these ketene dithioacetal S-oxides are valuable synthetic intermediates. They can act as potent Michael acceptors, reacting with a range of nucleophiles. acs.org Further oxidation of the sulfoxide would yield the corresponding sulfone. The reactivity of these oxidized species differs significantly from the parent sulfide due to the increased electron-withdrawing nature of the sulfoxide and sulfone groups.
A study on the enantioselective oxidation of ketene dithioacetals has shown that using a Sharpless-type asymmetric oxidation can produce bis-sulfoxides with high levels of enantioselectivity and diastereoselectivity. nih.govscite.aiacs.org This suggests that a similar approach could potentially be applied to this compound to generate chiral sulfoxide derivatives.
Table 1: Hypothetical Oxidative Transformations of this compound
| Starting Material | Reagent | Product |
| This compound | m-CPBA (1 equiv.) | 1,1-Dibutoxy-2-(butanesulfinyl)but-2-ene |
| This compound | m-CPBA (2 equiv.) | 1,1-Dibutoxy-2-(butanesulfonyl)but-2-ene |
Pummerer-Type Rearrangements and Related Sulfur Ylide Chemistry
The Pummerer rearrangement is a classic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an activating agent like acetic anhydride. scite.aiwikipedia.org For 1,1-Dibutoxy-2-(butanesulfinyl)but-2-ene, the oxidized derivative of the title compound, a Pummerer-type rearrangement would be a plausible reaction pathway. This reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. organic-chemistry.orgnumberanalytics.comnumberanalytics.com The nature of the activating agent and the nucleophile present can influence the final product. wikipedia.org
Related to this is the chemistry of sulfur ylides. Sulfur ylides are zwitterionic species with a negatively charged carbon adjacent to a positively charged sulfur atom. nih.gov They are highly reactive intermediates used in the synthesis of small rings like epoxides and cyclopropanes. acs.orgacs.org While the direct formation of a sulfur ylide from this compound is not a standard transformation, its derivatives could potentially be precursors to such species. For instance, the corresponding sulfonium (B1226848) salt could be deprotonated to form a sulfur ylide. The stability and reactivity of the ylide would be influenced by the substituents on the sulfur atom and the carbanion. acs.org
C-S Bond Activation and Cleavage Reactions
The carbon-sulfur (C-S) bond in this compound can be activated and cleaved under various conditions, often facilitated by transition metals. researchgate.net Research on ketene dithioacetals has shown that C-S bond activation can occur using iron carbonyl complexes, leading to the formation of dinuclear iron complexes. researchgate.net This type of reaction highlights the potential for the sulfur atom in the title compound to coordinate with transition metals, initiating cleavage of the adjacent C-S bond.
The activation of C-S bonds is a significant area of research due to its relevance in both synthetic chemistry and the desulfurization of fuels. researchgate.net In the context of this compound, C-S bond cleavage could lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to diverse molecular architectures.
Sigmatropic Rearrangements and Cycloaddition Reactions
This compound, with its electron-rich double bond, is a potential candidate for participating in sigmatropic rearrangements and cycloaddition reactions. Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. wikipedia.org While specific examples for this exact substrate are not documented, related structures can undergo such transformations.
More likely are cycloaddition reactions, where the double bond of this compound acts as a dienophile or a partner in a [2+2] or other cycloaddition. The electron-rich nature of the double bond, due to the presence of two alkoxy groups and a sulfur substituent, would favor reactions with electron-deficient partners. For instance, a Diels-Alder type reaction with an electron-poor diene is a conceivable pathway. Formal [3+2] cycloaddition reactions between electron-rich alkenes and epoxides have been reported under Lewis acid catalysis, suggesting that this compound could potentially react in a similar manner with suitable three-atom components. nih.gov
Rearrangement Pathways and Isomerization of this compound
Isomerization of this compound could involve the migration of the double bond. For example, under acidic or basic conditions, it might be possible to shift the double bond to a different position within the butene chain. The conversion of but-1-ene to the more stable but-2-ene is a known process that can be achieved through addition and subsequent elimination reactions. quora.comdoubtnut.comyoutube.com A similar strategy could potentially be applied to interconvert isomers of the title compound.
Furthermore, rearrangement pathways could be initiated by the functional groups present. For instance, under certain conditions, a rearrangement involving the alkoxy or butylsulfanyl groups could occur, leading to structurally different isomers.
Metal-Catalyzed Cross-Coupling and Functionalization Reactions of this compound
The vinyl sulfide moiety within this compound makes it a suitable substrate for metal-catalyzed cross-coupling reactions. Palladium and nickel complexes are well-known to catalyze the coupling of vinyl sulfides with various partners. organic-chemistry.org For instance, a Suzuki-Miyaura coupling could potentially be used to replace the butylsulfanyl group with an aryl or vinyl group. Similarly, other cross-coupling reactions like the Heck, Stille, or Sonogashira reactions could be envisioned for the functionalization of this molecule, provided the C-S bond can be effectively activated by the catalyst. researchgate.net
Iron-catalyzed cross-coupling of vinyl halides with thiols has been reported, suggesting that iron catalysts could also be effective for reactions involving vinyl sulfides. nih.gov The choice of catalyst and reaction conditions would be crucial in achieving selective functionalization at the C-S bond. acs.org
Table 2: Plausible Metal-Catalyzed Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | 1,1-Dibutoxy-2-aryl-but-2-ene |
| This compound | Alkene | Pd(OAc)₂ / Ligand | 1,1-Dibutoxy-2-alkenyl-but-2-ene |
| This compound | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 1,1-Dibutoxy-2-alkynyl-but-2-ene |
Advanced Spectroscopic and Structural Characterization of 1,1 Dibutoxy 2 Butylsulfanyl but 2 Ene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
1D and 2D NMR Techniques for Connectivity and Stereochemistry Elucidation
For a molecule with the proposed structure of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR would provide initial information on the chemical environment of the hydrogen and carbon atoms. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to establish the connectivity between atoms and build the molecular skeleton. The relative stereochemistry of the double bond (E/Z isomerism) could be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy) or by analyzing the magnitude of long-range coupling constants.
Dynamic NMR Studies for Conformational Analysis
The multiple single bonds within the two butoxy groups and the butylsulfanyl group suggest that this compound would possess significant conformational flexibility. Dynamic NMR studies, which involve recording spectra at various temperatures, could be used to study the rotational barriers around these bonds and identify the most stable conformers in solution.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (proposed formula C₁₆H₃₂O₂S), HRMS would be used to confirm this elemental composition.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For the proposed structure, key functional groups would give rise to characteristic signals. The C=C double bond stretch, C-O ether stretches, and C-S sulfide (B99878) stretches would be expected to produce distinct bands in the IR and/or Raman spectra, helping to confirm the presence of these functional groups.
Application of X-ray Crystallography for Solid-State Structural Analysis (if crystalline derivatives are obtained)
If a crystalline form of this compound or a suitable derivative could be prepared, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would unambiguously determine bond lengths, bond angles, and the precise stereochemical configuration in the solid state.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination
The structure of this compound does not inherently possess a chiral center. However, if a chiral variant were synthesized, chiroptical techniques such as Electronic Circular Dichroism (ECD) would be employed. ECD measures the differential absorption of left and right circularly polarized light, which is essential for determining the enantiomeric excess and absolute configuration of chiral molecules.
Theoretical and Computational Chemistry Studies on 1,1 Dibutoxy 2 Butylsulfanyl but 2 Ene
Electronic Structure Analysis
There are currently no published studies on the electronic structure of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene.
Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO) and Reactivity Prediction
No data is available regarding the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Such information is crucial for predicting its reactivity in chemical reactions, including its potential behavior as an electrophile or nucleophile. Without these calculations, predictions about its kinetic stability and reaction pathways are purely speculative.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Distribution
An NBO analysis would provide valuable insights into the delocalization of electron density and the distribution of charges across the molecule. This analysis could elucidate the nature of the bonding interactions, including hyperconjugative effects, within the this compound structure. However, no such analysis has been reported in the scientific literature.
Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Studies
Localized Orbital Locator (LOL) and Electron Localization Function (ELF) studies are powerful tools for visualizing and understanding the nature of chemical bonds. These analyses could reveal the degree of electron sharing and the characteristics of the covalent and non-covalent interactions within the molecule. At present, no LOL or ELF studies have been conducted on this compound.
Conformational Analysis and Potential Energy Surfaces (PES)
The conformational landscape of this compound remains uncharacterized due to the lack of computational studies.
Global and Local Minima Identification
A systematic exploration of the potential energy surface is necessary to identify the most stable conformers (global minima) and other low-energy isomers (local minima). This information is fundamental to understanding the molecule's three-dimensional structure and its influence on physical and chemical properties. No such computational search for energy minima has been documented.
Rotational Barriers and Interconversion Pathways
The energy barriers to rotation around the single bonds in the dibutoxy and butylsulfanyl substituents would dictate the flexibility of the molecule and the rates of interconversion between different conformers. Without computational analysis, these rotational barriers and the pathways for conformational change are unknown.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
The application of Density Functional Theory is a cornerstone of modern computational chemistry, offering a powerful tool to investigate the intricate details of chemical reactions. For this compound, this would involve a multi-faceted approach to understand its potential chemical transformations.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical aspect of studying any chemical reaction is the identification of the transition state—the highest energy point along the reaction pathway. Computational chemists employ various algorithms to locate these fleeting structures. Once a transition state is found, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. Without published research on this compound, no specific transition states or reaction coordinates can be reported.
Calculation of Activation Energies and Rate Constants
The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. By calculating these energies, chemists can predict how fast a reaction will proceed under given conditions. These activation energies can then be used within frameworks like Transition State Theory (TST) to estimate reaction rate constants. As no studies are available for this compound, there is no data on its potential reaction barriers or kinetic parameters.
Solvent Effects on Reaction Pathways
Reactions are often performed in a solvent, which can significantly influence the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the reactants, transition state, and products. This allows for a more realistic prediction of reaction outcomes in a condensed phase. The impact of different solvents on the hypothetical reactions of this compound remains an open area for investigation.
Spectroscopic Property Prediction from First Principles
"First principles" or ab initio quantum chemical methods allow for the prediction of various spectroscopic properties directly from the fundamental laws of quantum mechanics. These predictions are invaluable for interpreting experimental spectra and identifying unknown compounds.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structure elucidation. Computational methods can predict the chemical shifts of nuclei like ¹H and ¹³C. These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's computed equilibrium geometry. For related, simpler structures like the E/Z isomers of but-2-ene, distinct chemical shifts are observed for the methyl and vinyl protons. For example, in E-but-2-ene, the CH₃ protons have a chemical shift of approximately 1.58 ppm, while the CH protons are found at 5.58 ppm. docbrown.info In Z-but-2-ene, these shifts are slightly different, at 1.54 ppm and 5.37 ppm, respectively. docbrown.info However, without specific calculations for this compound, its NMR spectrum cannot be theoretically detailed.
Vibrational Frequency Calculations for IR and Raman Assignments
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. This information is crucial for assigning the peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and torsional modes. The complexity of this compound would lead to a rich vibrational spectrum, but a theoretical assignment awaits future computational studies.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
A hypothetical QSAR study for this compound and its analogs would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. The goal would be to correlate these descriptors with a specific measure of reactivity, for instance, the rate constant of a characteristic reaction or a parameter indicating its susceptibility to electrophilic or nucleophilic attack.
Key Molecular Descriptors for Reactivity Analysis
Based on studies of similar sulfur-containing and ether compounds, the following descriptors would be crucial in developing a QSAR model for this compound:
Electronic Descriptors: These describe the electronic properties of the molecule. The high polarizability of the sulfur atom in thioethers makes them good nucleophiles. masterorganicchemistry.comyoutube.com Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap can be an indicator of chemical reactivity. nih.gov Electrostatic potential maps would also reveal regions of high or low electron density, indicating likely sites for reaction. nih.gov
Steric Descriptors: These parameters account for the size and shape of the molecule. The bulky butoxy and butyl groups in this compound would create significant steric hindrance, influencing the accessibility of the reactive centers, such as the double bond and the sulfur atom. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be important.
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's lipophilicity. researchgate.netnih.gov This property affects the solubility of the compound in different solvent environments and its ability to approach a reaction site, particularly in biological or multiphasic systems.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule. They encode information about the size, shape, and degree of branching in the molecular structure.
Hypothetical QSAR Model
To illustrate the QSAR approach, a hypothetical series of analogs of this compound could be considered, where the alkyl chains on the ether and thioether moieties are varied. A multiple linear regression (MLR) analysis could then be used to build a model. universiteitleiden.nl
For example, a hypothetical QSAR equation for predicting the rate constant (log k) of an electrophilic addition to the double bond might look like this:
log k = c₀ + c₁ (HOMO Energy) - c₂ (Steric Hindrance) + c₃ (logP)
In this model:
A higher HOMO energy would positively correlate with the reaction rate, as it enhances the nucleophilicity of the double bond.
Increased steric hindrance around the double bond would negatively impact the rate.
Illustrative Data for a Hypothetical QSAR Study
The following data table presents a hypothetical set of calculated descriptors and a measured reactivity parameter for a series of analogs of this compound.
| Compound Name | HOMO Energy (eV) | Steric Hindrance (Arbitrary Units) | logP | Predicted Reactivity (log k) |
| 1,1-Dimethoxy-2-(methylsulfanyl)but-2-ene | -5.8 | 2.5 | 2.1 | 1.5 |
| 1,1-Diethoxy-2-(ethylsulfanyl)but-2-ene | -5.7 | 3.2 | 3.5 | 1.2 |
| This compound | -5.6 | 4.5 | 5.8 | 0.8 |
| 1,1-Dipentoxy-2-(pentylsulfanyl)but-2-ene | -5.5 | 5.3 | 7.2 | 0.5 |
| 1,1-Dihexyloxy-2-(hexylsulfanyl)but-2-ene | -5.4 | 6.1 | 8.6 | 0.2 |
Such QSAR studies, even when theoretical, are valuable for guiding the synthesis of new compounds with desired reactivity profiles and for predicting the behavior of novel chemical structures. nih.gov The development of these models relies on the fundamental principle that the reactivity of a chemical is intrinsically linked to its molecular structure. mdpi.com
Synthetic Utility and Research Applications of 1,1 Dibutoxy 2 Butylsulfanyl but 2 Ene As a Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of this compound, containing both soft (sulfur) and hard (oxygen) nucleophilic/leaving groups, alongside an electron-rich double bond, positions it as a potent precursor for constructing complex molecular architectures.
Ketene (B1206846) N,S- and O,S-acetals are well-regarded for their utility in cycloaddition and cyclization reactions to form a wide array of ring systems. magtech.com.cnnih.gov It is anticipated that 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene could participate in similar transformations. For instance, related ketene N,S-acetals are key starting materials for synthesizing nitrogen-containing heterocycles like pyridines and pyrimidines. magtech.com.cnnih.gov Analogously, the subject compound could serve as a synthon for oxygen- and sulfur-containing heterocycles. Research on vinylselenonium salts bearing hydroxy groups has demonstrated successful intramolecular cyclization to yield medium-membered heterocyclic compounds that contain both sulfur and oxygen atoms. thieme-connect.de
Furthermore, the electron-rich alkene could participate in [2+2] cycloaddition reactions, a key strategy for forming cyclobutane (B1203170) rings, which are prevalent in various natural products. researchgate.net The reactivity could also be harnessed in Diels-Alder reactions or other pericyclic processes to construct six-membered carbocyclic and heterocyclic frameworks. mdpi.com
The scaffolds derived from ketene acetal (B89532) chemistry are frequently found in biologically active molecules. Ketene N,S-acetals, for example, are used to build heterocyclic systems and related natural products. nih.govresearchgate.net The cyclic ketene N,S-acetal nithiazine (B1210867) served as a lead structure for the development of neonicotinoid insecticides. nih.govnih.gov Given this precedent, this compound could be a valuable starting point for generating novel scaffolds for medicinal chemistry research.
Modern synthetic strategies often rely on a building-block approach to construct complex natural products. nih.gov The defined stereochemistry and versatile functionality of a molecule like this compound would make it a candidate for such modular syntheses, potentially enabling access to polyketide or polyene-type natural product frameworks. nih.govcaltech.edu
Role in the Development of Novel Reagents and Catalysts
The development of new reagents often focuses on tuning the reactivity of functional groups. Silyl ketene acetals, for example, have been developed into highly effective reagents for vinylogous aldol (B89426) addition reactions, catalyzed by chiral Lewis acids to achieve high enantioselectivity. science.gov By analogy, derivatives of this compound could be synthesized to act as novel nucleophilic reagents. The presence of the soft butylsulfanyl group and the harder dibutoxy acetal allows for differentiated reactivity, which could be exploited in the design of highly selective reagents for carbon-carbon bond formation.
As a Model Compound for Investigating Specific Organic Transformations
The structure of this compound is ideal for studying fundamental aspects of organic reactions. It can serve as a model substrate to investigate the regioselectivity and stereoselectivity of electrophilic additions to a polarized and sterically encumbered double bond. The stability of alkenes is influenced by substitution patterns, and the reactivity of the but-2-ene core can be compared to simpler isomers like 1-butene. stackexchange.com
Furthermore, the compound allows for the study of the competitive reactivity between the vinyl ether and vinyl thioether moieties. For example, investigating its hydrolysis under varying acidic conditions could provide insight into the relative stability of the oxonium versus thiiranium ion intermediates, contributing to a deeper understanding of acetal and thioacetal chemistry. acs.org
Polymerization Studies and Materials Science Applications (excluding industrial production specifics)
The polymerization of alkenes is a cornerstone of materials science. While the disubstituted but-2-ene core of the title compound may exhibit steric hindrance that makes traditional polymerization difficult quora.com, the unique functionalities offer alternative polymerization pathways.
Cyclic ketene acetals (CKAs) are known to undergo radical ring-opening polymerization (rROP). acs.org In this process, the radical addition to the double bond is followed by the opening of the cyclic acetal to create a polymer with ester linkages in the backbone. acs.org Although this compound is acyclic, its ketene acetal functionality suggests it could be explored as a monomer or co-monomer in non-traditional polymerization reactions, potentially leading to novel polyesters or polyacetals with unique properties conferred by the pendant butylsulfanyl groups. Such sulfur-containing polymers could have applications in optics or as specialty coatings.
Design and Synthesis of Derivatives with Tuned Reactivity
The reactivity of a ketene acetal is highly dependent on its substituents. By modifying the groups attached to the oxygen and sulfur atoms, a library of derivatives of the title compound could be created with fine-tuned electronic and steric properties. For instance, replacing the butyl groups with electron-withdrawing or more sterically demanding groups would alter the nucleophilicity of the double bond and the stability of reaction intermediates. stackexchange.com
The synthesis of related aroyl-S,N-ketene acetals has been optimized by carefully controlling solvent systems and reaction conditions to manage the reactivity of intermediates. beilstein-journals.org A similar synthetic design approach could be applied to this compound to generate a family of derivatives, each designed for a specific synthetic purpose, such as enhancing reactivity in cycloadditions or improving selectivity in nucleophilic attack.
Interactive Data Tables
Research Findings on Analogous Ketene Acetal Systems
| Research Area | Reactant Class | Transformation/Application | Finding | Citation |
| Heterocycle Synthesis | Nitroketene N,S-acetals | [3+3] Annulation | Synthesis of pyrimidine-2-one derivatives. | nih.gov |
| Heterocycle Synthesis | Ketene N,S-acetals | Cyclization Reactions | Versatile precursors for N-heterocycles (pyrrole, pyridine) and O-heterocycles (furan, pyran). | magtech.com.cn |
| Natural Product Scaffolds | Cyclic Ketene N,S-acetal | Lead Structure Identification | Nithiazine was a lead compound for neonicotinoid insecticides. | nih.gov |
| Carbocycle Synthesis | General Alkenes | [2+2] Cycloaddition | Key strategy for forming cyclobutane rings found in natural products and drugs. | researchgate.net |
| Polymer Science | Cyclic Ketene Acetals (CKAs) | Radical Ring-Opening Polymerization | Formation of polyacetal-polyester copolymers. | acs.org |
| Reagent Development | Silyl Dienyl Ketene Acetals | Vinylogous Aldol Addition | Highly enantioselective additions to aldehydes using a chiral catalyst. | science.gov |
Future Research Directions and Perspectives on 1,1 Dibutoxy 2 Butylsulfanyl but 2 Ene Chemistry
Exploration of Asymmetric Synthetic Methodologies
The synthesis of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene presents a significant challenge in stereocontrol, as the C2=C3 double bond can exist as (E) or (Z) isomers. The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure forms of this compound and its derivatives, which is often a prerequisite for applications in medicinal chemistry and materials science. researchgate.net Future research should focus on establishing catalytic enantioselective methods that control both the geometry of the double bond and any potential stereocenters introduced during synthesis.
Promising research directions include:
Chiral Catalyst Development: The use of chiral, non-racemic thioether-based ligands in transition metal catalysis has proven effective for various asymmetric transformations. nih.gov Research could focus on designing novel chiral ligands, such as those based on phosphines, N-heterocyclic carbenes (NHCs), or thioureas, to catalyze the stereoselective formation of the vinyl thioether bond. mdpi.comfrontiersin.org
Chiral Auxiliary-Mediated Synthesis: An alternative approach involves the use of chiral auxiliaries attached to one of the precursors. tandfonline.com For instance, a chiral alcohol could be used to form a chiral ketene (B1206846) acetal (B89532) intermediate, guiding the stereoselective addition of the butylsulfanyl group. Subsequent removal of the auxiliary would yield the enantiopure product.
Organocatalysis: Asymmetric organocatalysis offers a metal-free approach to chiral molecules. frontiersin.org The development of chiral Brønsted or Lewis acids could catalyze the addition of butanethiol to a suitable alkyne precursor, while bifunctional catalysts, such as chiral thioureas, could activate both reactants to achieve high enantioselectivity.
A hypothetical research program could explore various chiral catalytic systems, with target outcomes summarized in the table below.
| Entry | Chiral Catalyst/Auxiliary System | Proposed Reaction Type | Target Enantiomeric Excess (e.e.) | Target Diastereomeric Ratio (d.r.) |
| 1 | (R)-BINAP-Palladium Complex | Cross-coupling | >95% | >20:1 |
| 2 | Chiral Phosphoric Acid | Thiol addition to alkyne | >90% | N/A |
| 3 | Evans' Chiral Auxiliary | Conjugate addition | >98% | >50:1 |
| 4 | Cinchona-Alkaloid Thiourea | Michael Addition | >92% | >15:1 |
This table presents hypothetical target values for future research endeavors.
Development of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis have emerged as powerful tools in modern organic synthesis, offering mild and sustainable alternatives to traditional methods. rsc.orgyoutube.com These techniques could be instrumental in both the synthesis and functionalization of this compound.
Photocatalysis: Visible-light photoredox catalysis can facilitate the formation of C–S bonds under mild conditions. rsc.org Future studies could investigate the photocatalytic reaction between a suitable vinyl iodide or alkyne precursor and a sulfur source, such as dibutyl disulfide, to form the target vinyl thioether. rsc.orgnih.gov Furthermore, the electron-rich vinyl ether and vinyl thioether moieties are susceptible to photocatalytic oxidation or addition reactions, enabling further derivatization. researchgate.netnih.gov Research into the photocontrolled polymerization of this monomer could also yield novel materials. nih.gov
Electrocatalysis: Electrocatalysis provides precise control over redox reactions by tuning the applied potential, avoiding the use of chemical oxidants or reductants. youtube.com This approach could be explored for:
Synthesis: The electro-controlled coupling of precursors could offer a highly selective route to the target molecule.
Functionalization: The vinyl ether or thioether groups could be selectively oxidized or reduced at an electrode to introduce new functional groups. Recent advances in the electrocatalytic conversion of furan (B31954) compounds provide a roadmap for such transformations.
Polymerization: Electro-controlled cationic RAFT polymerization has been successfully applied to vinyl ethers, suggesting a viable pathway for creating polymers from this compound. acs.org
A potential research project could compare different photocatalytic and electrocatalytic systems for the synthesis of the target compound.
| Entry | Method | Catalyst/Mediator | Energy Source | Potential Advantage |
| 1 | Photocatalysis | Eosin Y | Visible Light (Green LED) | Metal-free, mild conditions |
| 2 | Photocatalysis | Ru(bpy)₃Cl₂ | Visible Light (Blue LED) | High efficiency for C-S bond formation |
| 3 | Electrocatalysis | Ni(acac)₂ | Electricity | Avoids stoichiometric chemical reagents |
| 4 | Electrocatalysis | Glassy Carbon Electrode | Electricity | Direct, catalyst-free functionalization |
This table provides illustrative examples of systems for future investigation.
Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound
A thorough understanding of the reaction kinetics and mechanisms is essential for optimizing the synthesis and predicting the reactivity of this compound. Advanced in-situ spectroscopic techniques are indispensable for this purpose, as they allow for real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates without altering the reaction environment.
Future research should employ a suite of spectroscopic tools:
FTIR and Raman Spectroscopy: These techniques are excellent for tracking changes in functional groups. For instance, the disappearance of alkyne or thiol vibrations and the appearance of C=C and C-S stretching frequencies of the product could be monitored in real-time. In-situ Raman spectroscopy can be particularly powerful for monitoring reactions on catalyst surfaces. acs.org
NMR Spectroscopy: In-situ NMR provides detailed structural information about all species in the reaction mixture, making it invaluable for identifying intermediates and byproducts, and for elucidating complex reaction networks.
UV-Vis Spectroscopy: This method can be used to monitor the concentration of colored species, such as photocatalysts or certain reaction intermediates, providing kinetic data on catalytic cycles. acs.org
The integration of these techniques, especially in flow chemistry systems, would provide a comprehensive picture of the reaction dynamics, accelerating process development and mechanistic understanding. acs.org
Expansion of Chemoenzymatic Approaches to its Synthesis and Derivatization
Biocatalysis offers a green and highly selective alternative for the synthesis of complex organic molecules. researchgate.net Chemoenzymatic strategies, which combine the best of chemical and enzymatic catalysis, could be particularly powerful for the synthesis and derivatization of this compound.
Key research avenues include:
Enzymatic Thioether Synthesis: While direct enzymatic synthesis of a vinyl thioether of this complexity is challenging, enzymes like lipases could be used to synthesize thioester precursors. semanticscholar.org The enzymatic transesterification between a thiol and a vinyl ester in a continuous-flow microreactor has been shown to be highly efficient. semanticscholar.org
Enzyme-Mediated Derivatization: The promiscuity of certain enzymes could be exploited for the stereoselective functionalization of the target molecule. For example, oxidoreductases could be used for the selective oxidation of the sulfur atom to a sulfoxide (B87167), creating a new chiral center.
Engineered Biosynthetic Pathways: Inspired by the natural biosynthesis of organosulfur compounds, synthetic biology approaches could be used to design and construct artificial enzyme machineries capable of producing the target molecule or its analogues from simple precursors. researchgate.netbohrium.com
Integration into Flow Chemistry Systems for Enhanced Synthesis
Flow chemistry, or continuous-flow processing, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and greater scalability. semanticscholar.org The synthesis of a multifunctional molecule like this compound could greatly benefit from this technology.
Future research should focus on:
Development of a Continuous-Flow Synthesis: Designing a multi-step flow process where precursors are sequentially mixed and reacted in different reactor coils or packed-bed reactors. This could involve the in-line generation of reactive intermediates and immediate consumption in the next step, improving yield and safety.
Integration of In-line Purification: Incorporating continuous purification techniques, such as liquid-liquid extraction or chromatography, into the flow system to isolate the product without the need for traditional batch workup.
Photochemistry and Electrochemistry in Flow: Combining flow reactors with photochemical or electrochemical cells to leverage the benefits of both technologies. The small dimensions of microreactors are ideal for ensuring uniform irradiation in photocatalysis or efficient mass transport to electrode surfaces in electrocatalysis. researchgate.net
A hypothetical multi-step flow synthesis could be designed as depicted in the table below.
| Step | Reaction Type | Reactor Type | Key Parameters to Control |
| 1 | Precursor Formation | Packed-bed Reactor | Temperature, Flow Rate |
| 2 | C-S Bond Formation | Photochemical Flow Reactor | Residence Time, Light Intensity |
| 3 | In-line Quenching | T-Mixer with Quenching Stream | Stoichiometry, Mixing Rate |
| 4 | In-line Purification | Membrane-based Separator | Pressure, Membrane Pore Size |
This table outlines a conceptual design for a future flow chemistry process.
Advanced Mechanistic Studies on Unconventional Reactivity Pathways
The unique electronic properties arising from the combination of a vinyl thioether and a ketene acetal could give rise to unconventional reactivity. A deep mechanistic understanding of these pathways is crucial for harnessing the synthetic potential of this compound.
Areas for investigation include:
Radical-Mediated Reactions: The sulfur atom and the electron-rich double bond can both participate in radical reactions. Studies could explore radical additions, cyclizations, and cascade reactions initiated by photoredox catalysis or other radical initiators. The homolytic cleavage of the S-S bond in precursors is a known pathway to generate thiyl radicals. acs.org
Pericyclic Reactions: The dienophilic and dienyl character of the molecule could be explored in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct complex cyclic systems. The reactivity of vinyl disulfides in inverse electron-demand hetero-Diels-Alder reactions serves as an interesting precedent. nih.gov
Spin-Center Shift Pathways: Recent studies have shown that vinyl ethers can act as ethylene (B1197577) surrogates through a spin-center shift (SCS) mechanism. nih.gov Investigating whether this compound can undergo similar transformations would open up new avenues for C-C bond formation.
Reactivity with Arynes: The reaction of organosulfur compounds with arynes can lead to a variety of interesting transformations, including sigmatropic rearrangements and ring-opening reactions, providing a metal-free route to complex sulfur-containing molecules. thieme-connect.de
Multi-Scale Computational Modeling of its Chemical Behavior
Computational chemistry provides a powerful lens for understanding and predicting the properties and reactivity of molecules, bridging theory with experimental observation. nih.gov For a novel compound like this compound, computational modeling would be an invaluable tool.
Future computational studies should encompass:
Structural and Electronic Properties: Using Density Functional Theory (DFT) to calculate the optimized geometries of the (E) and (Z) isomers, conformational preferences of the butyl chains, and the electronic structure (e.g., molecular orbitals, charge distribution). This information is fundamental to understanding its reactivity. researchgate.net
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthetic and derivatization reactions proposed in the preceding sections. This can help to rationalize observed selectivities, predict the feasibility of proposed reactions, and guide the design of new catalysts. nih.gov
Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the characterization of the molecule and any intermediates formed during its reactions.
Molecular Dynamics Simulations: For potential applications in materials science, molecular dynamics simulations could be used to model the behavior of oligomers or polymers derived from this compound, predicting properties such as thermal stability and morphology. mdpi.com
By combining these computational approaches, a comprehensive, multi-scale model of the chemical behavior of this compound can be developed, guiding and accelerating its experimental exploration.
Q & A
Basic: How can the structural isomerism and stereochemistry of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene be systematically characterized?
Methodological Answer:
To analyze isomerism, employ a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : Use and NMR to distinguish between substituents on the double bond. The butoxy and butylsulfanyl groups will exhibit distinct splitting patterns due to their electronic environments. For example, the deshielding effect of the sulfanyl group may shift adjacent proton signals downfield .
- IR Spectroscopy : Compare C-O (ether) and C-S (thioether) stretching frequencies (1050–1150 cm for C-O; 600–700 cm for C-S) to confirm functional group presence .
- Computational Modeling : Perform density functional theory (DFT) calculations to predict stability differences between stereoisomers (e.g., cis vs. trans configurations of substituents) .
Basic: What synthetic routes are viable for preparing this compound, and how are yields optimized?
Methodological Answer:
Key synthesis strategies include:
- Etherification and Thiol-Ene Coupling :
- Purification : Use fractional distillation (boiling point ~186–188°C for similar thioethers) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Advanced: How do steric and electronic effects of the butoxy and butylsulfanyl groups influence reaction pathways in catalytic hydrogenation?
Methodological Answer:
- Steric Effects : The bulky butoxy groups hinder access to the double bond, slowing hydrogenation rates. Compare kinetics using Pt/C vs. Pd/C catalysts; Pt/C may exhibit lower steric sensitivity .
- Electronic Effects : The electron-donating butoxy groups increase electron density at the double bond, while the electron-withdrawing sulfanyl group reduces it. Use Hammett constants () to model substituent effects on reaction rates .
- Experimental Validation : Monitor reaction progress via gas chromatography (GC) with FID detection. Correlate rate constants with computed Mulliken charges at the double bond .
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?
Methodological Answer:
- Variable Temperature NMR : At low temperatures (<−40°C), restricted rotation around the C-S bond may resolve splitting ambiguities. Compare room-temperature vs. cryogenic spectra to identify dynamic effects .
- 2D NMR Techniques : Use HSQC and HMBC to assign coupling between protons and adjacent carbons, particularly for overlapping signals near the sulfanyl group .
- Cross-Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova) .
Advanced: What computational methods are suitable for predicting the stability and reactivity of this compound?
Methodological Answer:
- Conformational Analysis : Use molecular mechanics (MMFF94 force field) to identify low-energy conformers. The butoxy groups likely adopt anti-periplanar arrangements to minimize steric clash .
- Reactivity Prediction : Apply frontier molecular orbital (FMO) theory to calculate HOMO-LUMO gaps. The electron-rich double bond may favor electrophilic attacks, while the sulfanyl group could act as a nucleophilic site .
- Solvent Effects : Simulate solvation free energies (e.g., COSMO-RS) to assess stability in polar vs. nonpolar solvents .
Basic: How can the purity of this compound be rigorously validated?
Methodological Answer:
- Chromatographic Methods : Use GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Retention times can be cross-referenced with synthetic intermediates .
- Elemental Analysis : Confirm C, H, and S content (±0.3% tolerance). Deviations may indicate unreacted starting materials (e.g., excess butanol or thiol) .
- Melting Point : Although typically a liquid, derivatization (e.g., forming a crystalline urea complex) can provide a solid for melting point analysis .
Advanced: What mechanistic insights explain the compound’s behavior in radical-initiated polymerization?
Methodological Answer:
- Radical Stability : The butylsulfanyl group can act as a chain-transfer agent, terminating growing polymer chains. Use EPR spectroscopy to detect thiyl radicals (g ≈ 2.03) during polymerization .
- Kinetic Studies : Monitor monomer consumption via NMR. The electron-withdrawing sulfanyl group may reduce propagation rates compared to non-sulfur analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
